Predicted Lipophilicity vs Non-Fluorinated Analog
The compound's predicted lipophilicity (XLogP3 = 4.7) is 1.4 log units higher than the non-fluorinated analog (4-[(E)-(phenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline, computed as XLogP3 3.3) [1]. This elevated lipophilicity, driven by the 4-fluorophenyl group, can enhance membrane permeability for biological assays and improve solubility in non-polar media for material science applications.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.7 |
| Comparator Or Baseline | Non-fluorinated analog: XLogP3 3.3 |
| Quantified Difference | Δ = 1.4 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) [1] |
Why This Matters
A 1.4 log unit increase in XLogP3 can translate to a ~25-fold increase in partition coefficient, which is a critical selection criterion for designing bioavailable ligands or low-polarity process chemistries.
- [1] PubChem. Compound Summary for CID 4989881. Computed Descriptors: XLogP3. National Center for Biotechnology Information. Accessed April 2026. View Source
